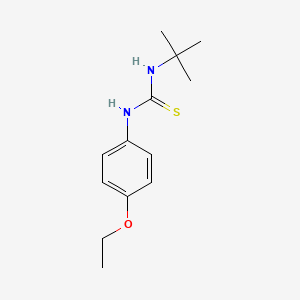

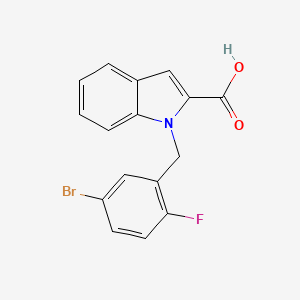

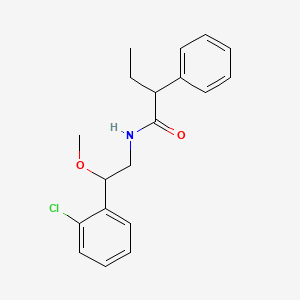

Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine is a cyclic organic compound that is widely used in the synthesis of various pharmaceuticals . It is a common moiety in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Thiadiazole is a type of heterocyclic compound that contains sulfur and nitrogen in its ring structure .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and varies based on the specific substituents attached to the piperazine ring . The structure of thiadiazole derivatives also depends on the specific substituents attached to the thiadiazole ring .Chemical Reactions Analysis

The chemical reactions involving piperazine and thiadiazole derivatives can be diverse, depending on the specific substituents attached to these rings .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine and thiadiazole derivatives depend on the specific substituents attached to these rings .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis Applications : This compound is involved in gas-phase pyrolysis reactions in heterocyclic synthesis, providing mechanistic information and insights into the kinetics of these reactions (Al-Awadi & Elnagdi, 1997).

Anticancer Agent Development : Research has explored the synthesis of novel thiadiazole derivatives incorporating the pyrazole moiety as potential anticancer agents. Such compounds have shown concentration-dependent cellular growth inhibitory effects in breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).

Antimicrobial Properties : Studies have synthesized new 1,3,4-thiadiazole derivatives with demonstrated antimicrobial properties against various bacteria and fungi, highlighting the potential medical applications of these compounds (Önkol et al., 2008).

Biological Activity Investigations : The synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties with 1,3,4-thiadiazole has been studied, revealing good to moderate antimicrobial, antiurease, and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

PPARgamma Agonists Development : Research into the development of PPARgamma agonists has involved the exploration of compounds like Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate, contributing to the understanding of binding, functional activity, and solubility (Collins et al., 1998).

Molecular Modeling and Drug Design : The compound's derivatives have been used in molecular modeling and drug design, particularly in the context of anti-inflammatory and analgesic agents. This includes evaluating their mechanism of action and specificity against enzymes like COX-2 (Shkair, Shakya, Raghavendra, & Naik, 2016).

Fungicidal Activity : Studies have also evaluated the fungicidal activity of thiadiazole derivatives against pathogens like Rhizoctonia solani, indicating their potential use in agriculture (Chen, Li, & Han, 2000).

Synthesis of Hybrid Molecules : The compound has been involved in the synthesis of hybrid molecules containing different moieties like oxadiazole and thiazole, explored for their antimicrobial and surface activities (Sarva et al., 2022).

Insecticidal Properties : Innovative heterocycles incorporating a thiadiazole moiety derived from this compound have been assessed for their insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCQVNWEVXBCJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2363602.png)

![(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2363603.png)

![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)